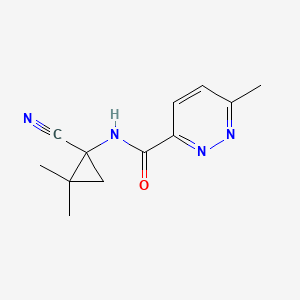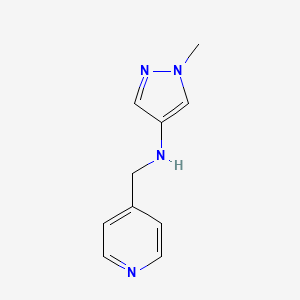
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as "MPA" and has a molecular formula of C12H13N3. In
Scientific Research Applications
Fluorescent Sensor Development
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is used in the development of fluorescent dyes, such as bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), for sensing small inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc in highly polar solvents. The compound facilitates electron transfer within the molecule, which is altered upon complexation with inorganic cations, resulting in significant fluorescence changes (Mac et al., 2010).
Chemical Synthesis and Catalysis
The compound is involved in the synthesis of various chemicals, including N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. These are synthesized from domino reactions in the presence of green catalysts like L-proline, contributing to environmentally friendly chemical processes (Gunasekaran et al., 2014).
Biomedical Research
In biomedical research, derivatives of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine are explored for their antitumor, antifungal, and antibacterial properties. Compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related derivatives have shown potential activity against breast cancer and microbes (Titi et al., 2020).
Material Science
This chemical is utilized in material science, specifically in the synthesis of novel nickel(II) complexes with pyrazolylamine ligands. These complexes, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, indicating their potential in polymer production (Obuah et al., 2014).
Pharmaceutical Development
In pharmaceutical research, derivatives of this compound have been investigated in the synthesis of novel oxazolidinone antibacterial candidates, demonstrating its role in the development of new antibacterial drugs (Yang et al., 2014).
properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-2-4-11-5-3-9/h2-5,7-8,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSFVPIZHHFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
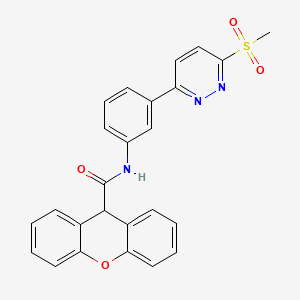
![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)
![Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate](/img/structure/B2634801.png)

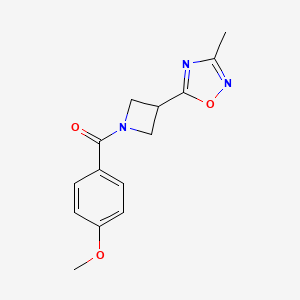
![6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2634805.png)
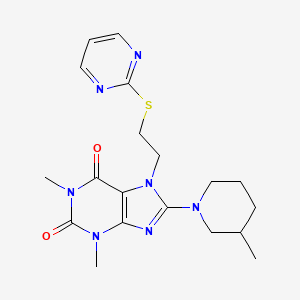
![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)
![(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide](/img/structure/B2634809.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2634812.png)

